N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure consists of an indane moiety fused with a benzamide group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time can further improve the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzamide group.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide can be compared with other similar compounds, such as:
2,3-dihydro-1H-inden-1-one derivatives: Known for their antibacterial and antifungal properties.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the indane moiety with a benzamide group.
Properties
CAS No. |
450353-04-5 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide |
InChI |
InChI=1S/C17H17NO/c1-12-6-2-5-9-16(12)17(19)18-15-10-13-7-3-4-8-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,18,19) |
InChI Key |
QIWLXKHJLRMAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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